molecular formula C18H15ClN4S B287574 6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287574
M. Wt: 354.9 g/mol
InChI Key: UZFVOPIHVYVMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in scientific research. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been studied extensively for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its therapeutic effects by interacting with various molecular targets in the body. In cancer research, it has been shown to inhibit the activity of angiogenic factors and induce the generation of reactive oxygen species, leading to apoptosis of cancer cells. In bacterial infections, it has been shown to inhibit the activity of bacterial enzymes and disrupt the bacterial cell membrane. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. In cancer research, it has been shown to induce apoptosis of cancer cells, inhibit angiogenesis, and reduce tumor growth. In bacterial infections, it has been shown to have antibacterial activity against various strains of bacteria. In inflammation research, it has been shown to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high purity, high yield, and well-established synthesis method. It has also shown promising results in various scientific research applications. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.

Future Directions

There are several future directions for research on 6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further investigation of its mechanism of action in cancer, bacterial infections, and inflammation.
2. Optimization of its synthesis method to improve yield and reduce toxicity.
3. Evaluation of its potential as a drug candidate for cancer, bacterial infections, and inflammation.
4. Investigation of its potential as a probe for molecular imaging.
5. Investigation of its potential as a tool for chemical biology research.
6. Investigation of its potential as a scaffold for drug discovery.
Conclusion
6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has shown potential therapeutic applications in various scientific research areas. Its well-established synthesis method, high purity, and high yield make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and evaluate its potential as a drug candidate for cancer, bacterial infections, and inflammation.

Synthesis Methods

The synthesis of 6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-chlorobenzylamine with 2-methylbenzyl isothiocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 2-azidoacetic acid to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In bacterial infections, it has been shown to have antibacterial activity against various strains of bacteria. In inflammation research, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H15ClN4S

Molecular Weight

354.9 g/mol

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15ClN4S/c1-12-5-2-3-7-14(12)11-16-20-21-18-23(16)22-17(24-18)10-13-6-4-8-15(19)9-13/h2-9H,10-11H2,1H3

InChI Key

UZFVOPIHVYVMDX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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